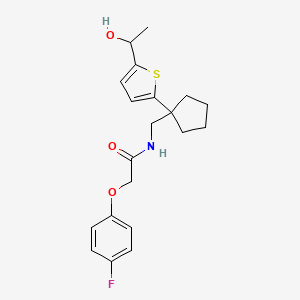
2-(4-fluorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide is a useful research compound. Its molecular formula is C20H24FNO3S and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenoxy)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acetamide is a synthetic compound notable for its unique structural features, which include a fluorinated phenoxy group and a thiophene moiety. Its molecular formula is C20H24FNO3S, and it has a molecular weight of approximately 377.47 g/mol. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities.
Structural Characteristics
The compound’s structure can be broken down as follows:
| Component | Description |
|---|---|
| Fluorinated Phenoxy | Imparts unique electronic properties and enhances biological activity. |
| Thiophene Moiety | Contributes to potential interactions with biological targets. |
| Cyclopentyl Group | Provides structural stability and may influence pharmacokinetics. |
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its interaction with specific biological systems.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Potential : The thiophene derivatives often exhibit anticancer properties, which may extend to this compound due to structural similarities.
- Receptor Modulation : Preliminary studies suggest that it could interact with neurotransmitter receptors, potentially influencing mood and cognition.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
- Antimicrobial Studies : A study examining the antimicrobial properties of fluorinated phenolic compounds found that they effectively inhibited bacterial growth in vitro. This suggests that this compound may possess similar properties due to its fluorinated phenoxy group .
- Anticancer Activity : Research on thiophene-containing compounds has demonstrated their ability to induce apoptosis in cancer cell lines. For example, a study showed that certain thiophene derivatives inhibited cell proliferation and induced cell death in breast cancer cells . Given the structural similarities, it is plausible that our compound could exhibit analogous effects.
- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their effects on serotonin receptors, indicating potential for modulation of mood disorders. A related study highlighted the importance of structural features in determining receptor affinity and efficacy .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its pharmacokinetics and pharmacodynamics. Key interaction studies include:
- Binding Affinity Assessments : Investigations into receptor binding affinities can reveal the compound's potential therapeutic targets.
- Metabolic Pathway Analysis : Studies examining how the compound is metabolized can provide insights into its bioavailability and efficacy.
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-14(23)17-8-9-18(26-17)20(10-2-3-11-20)13-22-19(24)12-25-16-6-4-15(21)5-7-16/h4-9,14,23H,2-3,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZNAJDNGCIVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)COC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














